

solubility and stability of 5-Chloro-2-fluorobenzimidamide hydrochloride

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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzimidamide

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An In-Depth Technical Guide to the Solubility and Stability of **5-Chloro-2-fluorobenzimidamide** hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides an in-depth technical exploration of **5-Chloro-2-fluorobenzimidamide** hydrochloride, a key intermediate in pharmaceutical synthesis.^[1] We will delve into the critical aspects of its solubility and stability, not merely as procedural checklists, but as a reasoned scientific narrative. The methodologies outlined herein are designed to be self-validating systems, grounded in established regulatory frameworks and first-principle chemistry, to ensure the generation of robust and reliable data essential for advancing drug discovery and development programs.

Introduction to 5-Chloro-2-fluorobenzimidamide hydrochloride

5-Chloro-2-fluorobenzimidamide hydrochloride is an organic compound featuring a benzimidamide core structure substituted with chloro and fluoro groups on the benzene ring.^[1] The presence of these halogens significantly influences the molecule's electronic properties, reactivity, and potential biological interactions, making it a valuable building block in medicinal chemistry.^[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, it

is supplied as a hydrochloride salt to enhance its handling properties and, typically, its aqueous solubility. A thorough characterization of its solubility and stability is a non-negotiable prerequisite for its effective use in synthesis and formulation.

Physicochemical Characterization

A summary of the known physicochemical properties of **5-Chloro-2-fluorobenzimidamide** hydrochloride is presented in Table 1. This data serves as the foundation for designing the subsequent solubility and stability studies.

Table 1: Physicochemical Properties of **5-Chloro-2-fluorobenzimidamide** hydrochloride

| Property | Value | Source |
|--------------------|--|----------|
| Chemical Name | 5-Chloro-2-fluorobenzimidamide hydrochloride | Internal |
| Molecular Formula | C ₇ H ₆ ClFN ₂ ·HCl | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| CAS Number | 1187929-52-7 | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |

Solubility Profiling

Rationale and Scientific Principles

The solubility of an API or intermediate is a critical determinant of its bioavailability and processability. For a hydrochloride salt of a weakly basic compound, solubility is intrinsically linked to the pH of the medium.[2][3] The pH-solubility profile provides invaluable information for selecting appropriate formulation strategies and predicting in vivo behavior.[4][5] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a

solvent under specific conditions of temperature, pressure, and pH.[6] The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[7]

Experimental Protocol: pH-Dependent Equilibrium Solubility

This protocol details the determination of the equilibrium solubility of **5-Chloro-2-fluorobenzimidamide** hydrochloride across a physiologically relevant pH range.

Step 1: Preparation of Buffers

- Prepare a series of aqueous buffers at pH 1.2, 2.0, 4.5, 6.8, and 7.4. Standard buffer systems (e.g., HCl for pH 1.2, phosphate buffers for neutral pH) should be used.

Step 2: Sample Preparation

- Add an excess amount of **5-Chloro-2-fluorobenzimidamide** hydrochloride to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Step 3: Equilibration

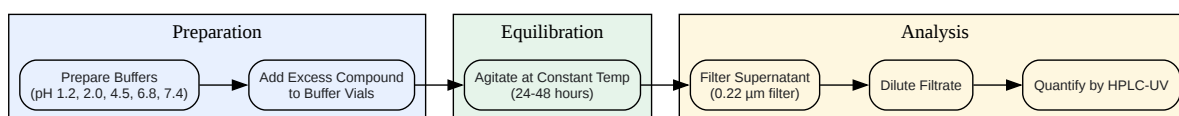
- Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 4: Sample Collection and Preparation

- After equilibration, allow the suspensions to settle.
- Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
- Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

Step 5: Quantification

- Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as detailed in Section 5.0).
- Calculate the concentration of the dissolved compound against a standard curve.



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Caption: Workflow for pH-dependent solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a table and graphically as a plot of solubility (in mg/mL or µg/mL) versus pH. For a hydrochloride salt of a weak base, the solubility is expected to be highest at low pH and decrease as the pH increases and approaches the pKa of the free base.

Stability Assessment

Regulatory Framework and Scientific Rationale

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[8][9] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways, which in turn helps in developing and validating stability-indicating analytical methods.[6][10][11][12]

Forced Degradation (Stress Testing)

The goal is to achieve 5-20% degradation of the drug substance.[10]

4.2.1 Acid and Base Hydrolysis

- Rationale: The amidine functional group is susceptible to hydrolysis.[\[1\]](#)[\[9\]](#)
- Protocol:
 - Acid: Dissolve the compound in 0.1 M HCl and heat at 60 °C.
 - Base: Dissolve the compound in 0.1 M NaOH at room temperature.
 - Neutral: Dissolve the compound in water and heat at 60 °C.
 - Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

4.2.2 Oxidative Degradation

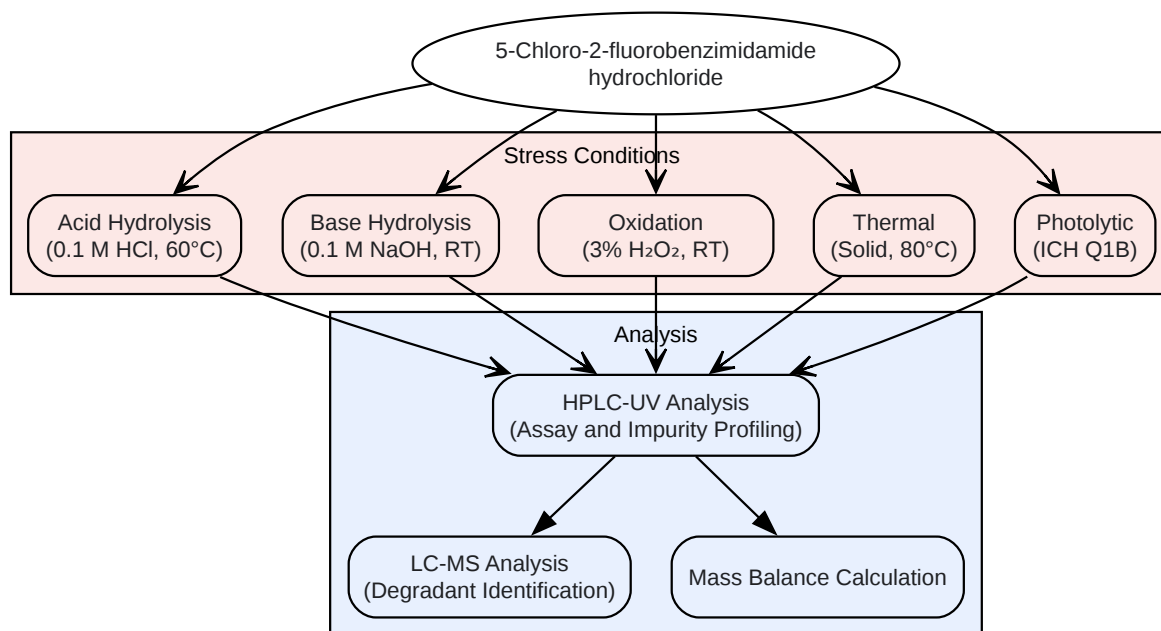
- Rationale: To assess the susceptibility of the molecule to oxidation.
- Protocol: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at various time points.

4.2.3 Thermal Degradation

- Rationale: To evaluate the stability of the solid compound at elevated temperatures.
- Protocol: Expose the solid compound to dry heat at a temperature 10°C above the accelerated stability condition (e.g., 80 °C).

4.2.4 Photostability

- Rationale: The presence of a halogenated aromatic ring suggests potential photosensitivity.[\[5\]](#)[\[10\]](#)[\[13\]](#)
- Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[12\]](#)[\[14\]](#) A control sample should be protected from light.



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Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

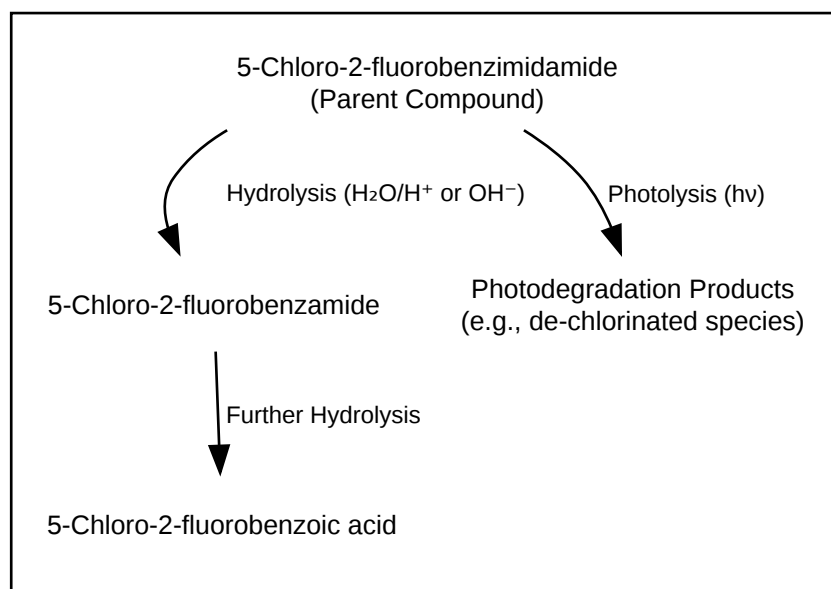
Based on ICH Q1A(R2) guidelines, a formal stability study should be designed to establish a re-test period.[8]

- Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
- Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH
- Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated studies.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

- Hydrolysis: The amidine group can hydrolyze to the corresponding 5-Chloro-2-fluorobenzamide and subsequently to 5-Chloro-2-fluorobenzoic acid.
- Photodegradation: The carbon-chlorine bond may be susceptible to photolytic cleavage.^[5]^[13]



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Caption: Potential degradation pathways.

Analytical Methodologies for Stability Indication

Method Objective

A stability-indicating analytical method must be able to accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of degradation products, without interference from excipients or other impurities.^[13]^[15]^[16]^[17] The method must be validated according to ICH Q2(R1) guidelines.^[8]^[9]^[18]^[19]

Proposed HPLC-UV Method

A gradient reversed-phase HPLC method with UV detection is the standard approach for this type of analysis.^[15]

Table 2: Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |
|----------------|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for basic compounds and is UV transparent. |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 20 minutes | To elute both the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 230 nm | Based on the aromatic structure, a wavelength in this region should provide good sensitivity. |
| Injection Vol. | 10 µL | Standard injection volume. |

LC-MS for Degradant Identification

For the identification of unknown degradation products observed in the stress studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.^{[7][20][21][22][23]} By providing accurate mass and fragmentation data, LC-MS allows for the structural elucidation of impurities.^{[7][20]}

Method Validation

The developed HPLC method must be validated for the following parameters as per ICH Q2(R1):[\[8\]](#)[\[9\]](#)[\[18\]](#)[\[19\]](#)

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results to the true value.
- **Precision:** (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements.
- **Detection Limit (DL):** The lowest amount of analyte that can be detected but not necessarily quantitated.
- **Quantitation Limit (QL):** The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of **5-Chloro-2-fluorobenzimidamide** hydrochloride. By integrating established scientific principles with regulatory expectations, the described methodologies will enable researchers to generate high-quality, reliable data. This data is fundamental for informed decision-making in process development, formulation design, and regulatory submissions, ultimately contributing to the successful advancement of new therapeutic agents.

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- To cite this document: BenchChem. [solubility and stability of 5-Chloro-2-fluorobenzimidamide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358126#solubility-and-stability-of-5-chloro-2-fluorobenzimidamide-hydrochloride]

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